

Pyrrolidin-3-ol-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: Pyrrolidin-3-ol-d5

Cat. No.: B15598007

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In-Depth Technical Guide to Pyrrolidin-3-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrrolidin-3-ol-d5**, a deuterated isotopologue of pyrrolidin-3-ol. This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis, characterization, and application, particularly as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis.

Core Compound Identification

Pyrrolidin-3-ol-d5 is a stable, isotopically labeled form of Pyrrolidin-3-ol where five hydrogen atoms have been replaced by deuterium.^[1] This substitution provides a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies.^[2]

Property	Data
Compound Name	(±)-3-Pyrrolidinol-2,2,3,4,4-d5
CAS Number	1219805-52-3 (primary), 1217800-11-9
Molecular Formula	C ₄ H ₄ D ₅ NO
Molecular Weight	92.15 g/mol

Physicochemical Properties

Quantitative data for **Pyrrolidin-3-ol-d5** is not extensively available in public literature. Therefore, the properties of its non-deuterated analogue, Pyrrolidin-3-ol, are provided as a reference. While chemical reactivity is generally similar, physical properties such as boiling point and density may differ slightly due to the increased mass from deuterium.[\[3\]](#)

Property	Pyrrolidin-3-ol-d5	Pyrrolidin-3-ol (Non-deuterated Analogue)
Molecular Formula	C ₄ H ₄ D ₅ NO	C ₄ H ₉ NO
Molecular Weight	92.15 g/mol	87.12 g/mol
Appearance	Liquid	Clear colorless to yellow liquid
Boiling Point	No data available	108-110°C at 8 mmHg
Density	No data available	1.076 g/mL at 20°C
Solubility	No data available	Soluble in water

Applications in Research and Drug Development

The primary application of **Pyrrolidin-3-ol-d5** is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry (e.g., LC-MS).[\[4\]](#) The use of deuterated internal standards is considered the gold standard in bioanalysis for achieving accurate and reproducible results.[\[5\]](#)

Key applications include:

- **Pharmacokinetic (PK) Studies:** To accurately quantify the concentration of a drug candidate containing the pyrrolidin-3-ol moiety in biological matrices like plasma or urine. The SIL-IS compensates for variability during sample preparation and analysis.[\[2\]](#)
- **Metabolic Profiling:** Deuteration can alter the metabolic pathways of a drug, a strategy known as the "deuterium switch" or "deuterium fortification."[\[6\]](#)[\[7\]](#) This can lead to a longer half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[\[6\]](#)
[\[7\]](#)

- Reaction Mechanism Studies: The kinetic isotope effect associated with deuterium substitution can be used to investigate the mechanisms of chemical reactions.[3]

Experimental Protocols

Proposed Synthesis of Pyrrolidin-3-ol-d5

While a specific, published synthesis for **Pyrrolidin-3-ol-d5** is not readily available, a plausible multi-step route can be proposed starting from commercially available deuterated precursors. The following protocol is a conceptual pathway.

Step 1: Reduction of N-Benzyl-D3-malic imide

- Reaction: The imide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6]
- Procedure:
 - Suspend Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon) and cool to 0°C.
 - Slowly add a solution of N-Benzyl-D3-malic imide (1.0 eq) in anhydrous THF, maintaining the temperature below 10°C.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
 - Cool the reaction and carefully quench by sequential addition of water, 15% NaOH solution, and water.
 - Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 2: Reduction of N-Benzyl-pyrrolidin-3-one-d5

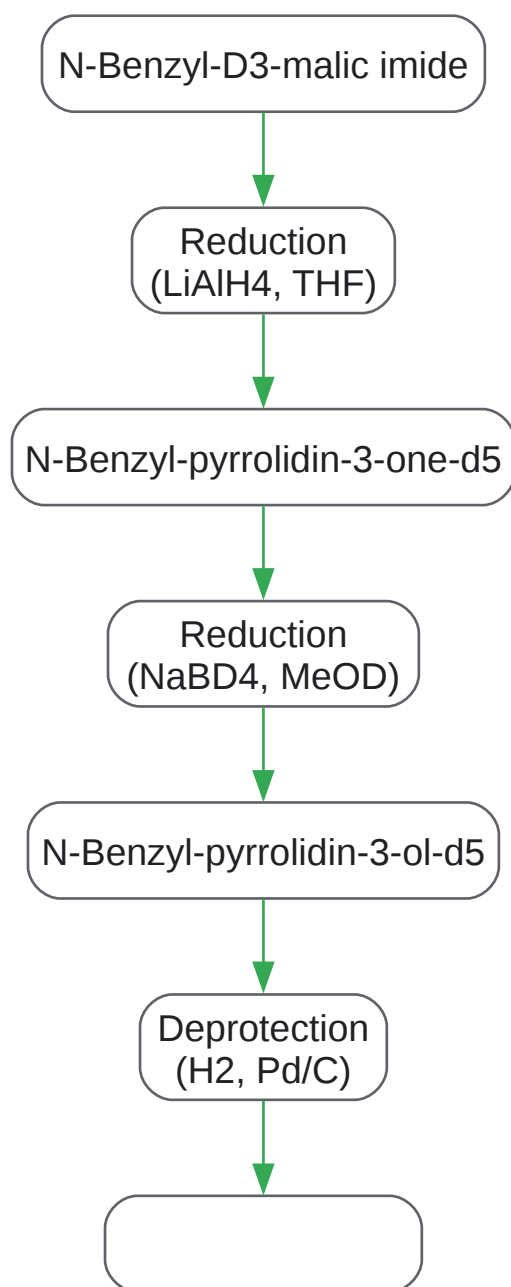
- Reaction: The deuterated ketone is reduced to the corresponding deuterated alcohol. To maintain isotopic purity, a deuterated reducing agent is used.[6]

- Procedure:
 - Dissolve N-Benzyl-pyrrolidin-3-one-d5 (1.0 eq) in a deuterated solvent such as methanol-d4 (MeOD).
 - Cool the solution to 0°C and add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise.
 - Stir the reaction at room temperature until completion (monitor by TLC).
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Benzyl-pyrrolidin-3-ol-d5.

Step 3: Deprotection to Yield **Pyrrolidin-3-ol-d5**

- Reaction: The N-benzyl protecting group is removed via catalytic hydrogenolysis.[\[6\]](#)
- Procedure:
 - Dissolve N-Benzyl-pyrrolidin-3-ol-d5 (1.0 eq) in methanol or ethanol.
 - Add a catalytic amount of palladium on carbon (10% Pd/C).
 - Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.
 - Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the final product, **Pyrrolidin-3-ol-d5**.

Purification: The final product can be purified by vacuum distillation.[\[6\]](#)



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Caption: Proposed synthetic pathway for **Pyrrolidin-3-ol-d5**.

Analytical Characterization

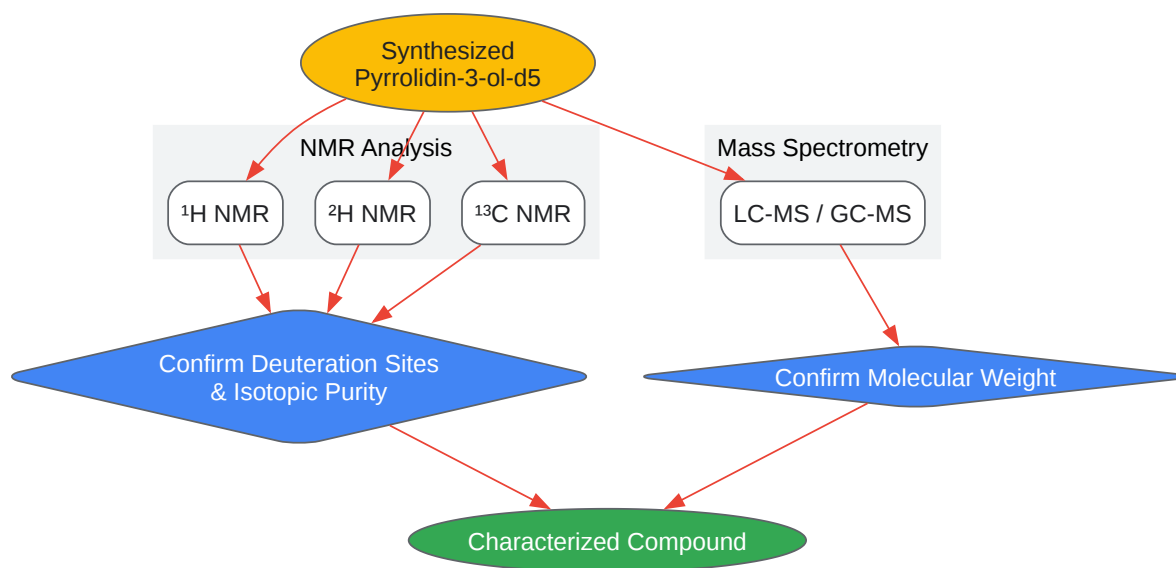
Confirming the structure and isotopic purity of **Pyrrolidin-3-ol-d5** is critical. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. NMR Spectroscopy

- ^1H (Proton) NMR: Used to identify and quantify any remaining protons. The integration of proton signals is crucial for calculating the extent of deuteration.[7]
- ^2H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming the sites of deuteration. This is particularly useful for highly deuterated compounds where proton signals are very weak.[7]
- ^{13}C NMR: Provides information on the carbon backbone. Deuteration can cause small shifts in ^{13}C signals and characteristic splitting patterns due to ^{13}C - ^2H coupling.[7]

2. Mass Spectrometry (GC-MS or LC-MS)

- Provides the molecular weight of the compound, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry can be used to verify the elemental composition.



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Caption: Workflow for the analytical characterization of **Pyrrolidin-3-ol-d5**.

Protocol for Use as a Deuterated Internal Standard

This protocol outlines the key steps for using **Pyrrolidin-3-ol-d5** as an internal standard (IS) in a typical LC-MS bioanalytical method.^[8]

1. Preparation of Stock and Working Solutions

- Stock Solutions (e.g., 1 mg/mL):
 - Allow the solid **Pyrrolidin-3-ol-d5** (IS) and the non-labeled analyte to equilibrate to room temperature.^[4]
 - Accurately weigh a suitable amount of each compound and dissolve in separate Class A volumetric flasks using an appropriate solvent (e.g., methanol or acetonitrile) to create primary stock solutions.^{[4][8]}
 - Store stock solutions at -20°C in tightly sealed amber vials.^[4]
- Working Solutions:
 - Prepare intermediate and working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
 - The IS working solution should be prepared at a concentration that provides an appropriate response in the mass spectrometer when spiked into samples.

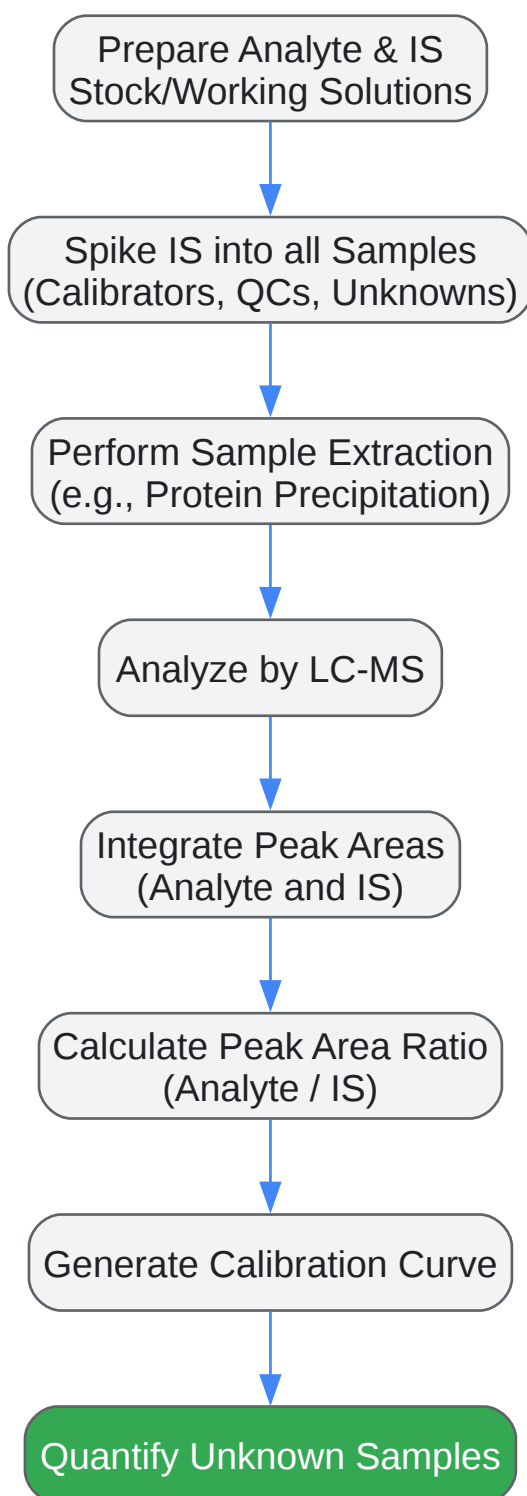
2. Sample Preparation and Analysis

- Calibration Standards and Quality Controls (QCs): Prepare by spiking known concentrations of the analyte working solution into the appropriate biological matrix (e.g., blank plasma).
- Sample Spiking: Add a fixed volume of the IS working solution to all samples, calibration standards, and QCs.
- Extraction: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.

- LC-MS Analysis: Inject the extracted samples onto the LC-MS system. The analyte and the IS should ideally co-elute.[\[2\]](#)

3. Data Processing

- Peak Integration: Integrate the peak areas for both the analyte and the IS.
- Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[\[8\]](#)



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Caption: Bioanalytical workflow using **Pyrrolidin-3-ol-d5** as an internal standard.

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